molecular formula C17H19ClN4O2 B2949979 1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one CAS No. 1436211-74-3

1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one

Cat. No.: B2949979
CAS No.: 1436211-74-3
M. Wt: 346.82
InChI Key: OCGFBRGAOPNRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one is a complex organic compound characterized by its unique chemical structure. This compound features a chloro-substituted phenyl ring, a piperazine ring, and an imidazolidin-2-one moiety, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. The final step involves the formation of the imidazolidin-2-one ring through cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of chlorophenols and piperazine derivatives.

  • Reduction: Production of chloroanilines and piperazine derivatives.

  • Substitution: Generation of various substituted phenyl and piperazine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is utilized in biological assays to investigate its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1-[4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one

  • 1-[4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one

  • 1-[4-Chloro-3-(4-phenylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one

These compounds share similar structural features but differ in the substituents on the piperazine ring, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-[4-chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-2-6-20-8-10-21(11-9-20)16(23)14-12-13(3-4-15(14)18)22-7-5-19-17(22)24/h1,3-4,12H,5-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGFBRGAOPNRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3CCNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.